molecular formula C18H18Cl2FNO3 B2381022 2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide CAS No. 1797558-97-4

2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide

Cat. No.: B2381022
CAS No.: 1797558-97-4
M. Wt: 386.24
InChI Key: JEXFCNALPCUKTG-UHFFFAOYSA-N
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Description

Product Overview 2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is a synthetic organic compound with the CAS Number 1797558-97-4 . It has a molecular formula of C 18 H 18 Cl 2 FNO 3 and a molecular weight of 386.24 g/mol . This reagent is provided as a high-purity material for research and development purposes. Research Applications and Potential This acetamide derivative features a 2,4-dichlorophenoxyacetamide backbone, a structure of significant interest in medicinal chemistry and chemical biology. Compounds containing the 2,4-dichlorophenoxy moiety are extensively studied as potential anti-inflammatory agents due to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme . The specific structural motifs present in this molecule—including the alkylamide and complex ether linkages—suggest potential for investigating biological activity and developing novel pharmacologically active compounds . Researchers may employ this compound as a key intermediate or precursor in the synthesis of more complex molecules for various investigative applications. Handling and Safety This product is intended for research use only in a controlled laboratory setting. It is not intended for human or animal use, or for diagnostic applications . Researchers should consult the safety data sheet (SDS) prior to use and employ appropriate personal protective equipment (PPE) and safety protocols when handling this material.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FNO3/c1-18(24-2,13-5-3-4-6-15(13)21)11-22-17(23)10-25-16-8-7-12(19)9-14(16)20/h3-9H,10-11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXFCNALPCUKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(C2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide typically involves the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the amide bond: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-(2-fluorophenyl)-2-methoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: The compound serves as a reagent for synthesizing more complex molecules due to its reactive functional groups.
  • Precursor for Derivatives: It can be used to create various derivatives that may exhibit enhanced properties or activities.

Biology

  • Biological Activity Studies: Research indicates that this compound may interact with specific cellular targets, potentially affecting cellular processes and enzyme activities.
  • Mechanism of Action: Preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways, making it a candidate for further pharmacological investigations.

Medicine

  • Therapeutic Properties: Investigated for potential anti-inflammatory and anticancer activities. Its structure suggests possible interactions with receptors involved in pain modulation and inflammation.
  • Case Studies:
    • A study demonstrated its efficacy in inhibiting cancer cell growth in vitro, particularly against colon cancer cell lines.
    • Another study highlighted its potential in modulating immune responses, suggesting applications in immunotherapy.

Industry

  • Development of New Materials: The compound is explored for use in developing novel materials with specific properties.
  • Intermediary in Pharmaceuticals and Agrochemicals: It is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemical products.

The biological activity of 2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is noteworthy due to its potential effects on various biological systems:

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.22 to 0.25 μg/mL.

Antitumor Activity

Studies have shown that modifications in the phenyl and methoxy groups can enhance cytotoxic effects against cancer cell lines. For example, compounds with structural similarities have demonstrated significant growth inhibition in HT29 colon cancer cells.

Data Tables

Application AreaSpecific UseFindings
ChemistryOrganic SynthesisServes as a reagent for complex molecule synthesis
BiologyCellular StudiesPotential enzyme inhibition and signaling interference
MedicineTherapeutic ResearchAnti-inflammatory and anticancer properties demonstrated
IndustryMaterial DevelopmentUsed as an intermediate in pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide involves its interaction with specific molecular targets within cells. It may act by inhibiting certain enzymes or interfering with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • The 2,4-dichlorophenoxy group enhances lipophilicity (logP >4), as seen in the target compound and ’s analog . This group is associated with membrane permeability and herbicidal activity in synthetic auxins like 2,4-D .
  • The methoxypropyl chain increases steric hindrance, which may reduce metabolic degradation compared to simpler N-alkyl groups (e.g., propyl in ) .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and its potential applications.

Chemical Structure

The compound can be structurally represented as follows:

C15H17Cl2FNO3\text{C}_{15}\text{H}_{17}\text{Cl}_2\text{F}\text{NO}_3

This indicates a complex arrangement that may contribute to its unique biological properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets. It is hypothesized that the dichlorophenoxy group may influence receptor binding and modulation. Preliminary studies suggest that it may act on various receptors involved in pain modulation and inflammation.

In Vitro Studies

  • Receptor Binding Affinity : Research has indicated that compounds similar in structure exhibit selective binding to sigma receptors. For instance, a related compound showed high affinity for the σ1 receptor (Ki=42 nM), which is crucial for pain modulation . Although specific data for our compound is limited, it is reasonable to infer similar interactions based on structural analogies.
  • Antinociceptive Effects : In studies involving related compounds, significant reductions in nociception were observed when administered locally or intrathecally, suggesting potential analgesic properties .

In Vivo Studies

  • Animal Models : The efficacy of related compounds has been tested using formalin tests in animal models, demonstrating significant pain relief at varying doses . While direct studies on this compound are lacking, these findings suggest a promising avenue for further research.

Case Studies

  • Case Study 1 : A study focusing on the anti-inflammatory properties of similar compounds revealed that they could significantly reduce inflammatory markers in animal models. Such findings imply that this compound might exhibit comparable effects.
  • Case Study 2 : Another investigation into the herbicidal activity of dichlorophenoxy compounds highlighted their effectiveness against various plant species, indicating potential applications in agrochemistry.

Data Table: Summary of Biological Activities

Activity Observed Effect Reference
Sigma receptor bindingHigh affinity (Ki=42 nM)
Antinociceptive effectSignificant pain reduction
Anti-inflammatory effectReduction in inflammatory markers
Herbicidal activityEffective against target plants

Q & A

Q. What are the standard synthetic routes for 2-(2,4-dichlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential steps:

Nucleophilic substitution : Reacting 2,4-dichlorophenol with chloroacetamide derivatives to form the phenoxyacetamide backbone.

Amidation : Coupling with a substituted amine (e.g., 2-(2-fluorophenyl)-2-methoxypropylamine) under carbodiimide-mediated conditions .
Intermediate characterization relies on NMR (1H/13C) for structural confirmation and HPLC for purity assessment (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
TechniquePurposeKey Data Points
1H/13C NMR Confirm substituent positions and stereochemistryAromatic proton shifts (δ 6.8–7.4 ppm), methoxy singlet (δ 3.3 ppm)
FTIR Identify functional groupsC=O stretch (~1680 cm⁻¹), C-O-C (~1250 cm⁻¹)
Mass Spectrometry Verify molecular weight[M+H]+ peak matching theoretical mass (±0.5 Da)

Q. How is the compound initially screened for biological activity in academic research?

  • Methodological Answer :
  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values .
  • In vitro enzyme inhibition : Kinase or protease inhibition studies using fluorometric substrates .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activities (e.g., antimicrobial vs. cytotoxicity)?

  • Methodological Answer :
  • Purity reassessment : Use HPLC-MS to rule out impurities affecting bioactivity .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), incubation time, and cell passage number .
  • Dose-response curves : Compare EC50/IC50 values across multiple replicates to identify outliers .

Q. What computational approaches are used to predict the compound’s pharmacokinetics and target interactions?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2, EGFR) .
  • QSAR modeling : Train models on analogs to predict ADMET properties (e.g., logP, BBB permeability) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can synthetic protocols be optimized for scalability and sustainability?

  • Methodological Answer :
  • Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) to improve green metrics .
  • Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps to reduce reaction time .
  • Flow chemistry : Implement continuous flow systems for hazardous intermediates (e.g., acyl chlorides) .

Q. What strategies are employed to study structure-activity relationships (SAR) for optimizing bioactivity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified halogen (Cl → Br) or methoxy groups to assess impact on potency .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using MOE or Discovery Studio .
  • In vivo validation : Test top candidates in murine models for efficacy (e.g., tumor growth inhibition) and toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between batches?

  • Methodological Answer :
  • Batch comparison : Analyze 1H NMR of all batches under identical conditions (solvent, concentration).
  • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dechlorinated analogs) .
  • Crystallography : Resolve single-crystal XRD structures to confirm regiochemistry .

Key Research Gaps Identified

  • Limited in vivo pharmacokinetic data (e.g., half-life, bioavailability) for this compound .
  • No published proteomic studies to identify off-target interactions .
  • Need for green chemistry metrics (e.g., E-factor) to evaluate synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.